Cas no 1330754-09-0 ((5-Bromoisoquinolin-1-yl)methanol)

(5-Bromoisoquinolin-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1-Isoquinolinemethanol, 5-bromo-
- (5-Bromoisoquinolin-1-yl)methanol
- (5-Bromo-isoquinolin-1-yl)-methanol
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- Inchi: 1S/C10H8BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2
- InChI Key: ONSCHMLRHHLALM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(CO)=NC=CC=21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- XLogP3: 1.9
- Topological Polar Surface Area: 33.1
(5-Bromoisoquinolin-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398610-1.0g |
(5-bromoisoquinolin-1-yl)methanol |
1330754-09-0 | 1.0g |
$1381.0 | 2023-03-02 | ||
Enamine | EN300-398610-5.0g |
(5-bromoisoquinolin-1-yl)methanol |
1330754-09-0 | 5.0g |
$3623.0 | 2023-03-02 | ||
Enamine | EN300-398610-2.5g |
(5-bromoisoquinolin-1-yl)methanol |
1330754-09-0 | 2.5g |
$2860.0 | 2023-03-02 | ||
Enamine | EN300-398610-10.0g |
(5-bromoisoquinolin-1-yl)methanol |
1330754-09-0 | 10.0g |
$4555.0 | 2023-03-02 |
(5-Bromoisoquinolin-1-yl)methanol Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on (5-Bromoisoquinolin-1-yl)methanol
The Comprehensive Overview of (5-Bromoisoquinolin-1-yl)methanol (CAS No. 1330754-09-0)
The compound (5-Bromoisoquinolin-1-yl)methanol, identified by the CAS registry number 1330754-09-0, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader category of isoquinoline derivatives, which have been extensively studied for their unique chemical properties and biological activities. In recent years, advancements in synthetic chemistry and materials science have shed new light on the synthesis, characterization, and applications of this compound.
At its core, (5-Bromoisoquinolin-1-yl)methanol features an isoquinoline ring system with a bromine substituent at the 5-position and a hydroxymethyl group attached to the nitrogen atom at position 1. This structure endows the molecule with a combination of aromatic stability and functional group reactivity, making it a versatile building block in organic synthesis. The isoquinoline moiety itself is known for its ability to participate in various types of chemical reactions, including nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed coupling reactions.
Recent studies have explored the synthesis of (5-Bromoisoquinolin-1-yl)methanol through innovative routes that emphasize sustainability and efficiency. For instance, researchers have developed methods utilizing microwave-assisted synthesis to accelerate reaction times while minimizing energy consumption. These approaches not only enhance the scalability of production but also align with current trends toward green chemistry practices.
The chemical properties of (5-Bromoisoquinolin-1-yl)methanol are heavily influenced by its structural features. The presence of a bromine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the isoquinoline ring. This modulation is particularly significant in contexts where electronic communication between different parts of the molecule is critical, such as in electrochemical applications or as components in advanced materials.
In terms of biological activity, (5-Bromoisoquinolin-1-yl)methanol has shown promise in preliminary studies as a potential lead compound for drug discovery. Its isoquinoline backbone is known to exhibit bioactivity across a range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential toxicity.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches complement experimental work and accelerate the development of this compound into practical applications.
Looking ahead, the future of (5-Bromoisoquinolin-1-yl)methanol lies in its integration into cutting-edge technologies such as nanomaterials and drug delivery systems. Its structural versatility makes it an ideal candidate for functionalization in these fields. Additionally, ongoing research into its photochemical properties may unlock new opportunities in optoelectronics and sensors.
In conclusion, (5-Bromoisoquinolin-1-yl)methanol (CAS No. 1330754-09-0) stands at the intersection of traditional organic chemistry and modern material science. With continued advancements in synthetic methods and computational modeling, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.
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